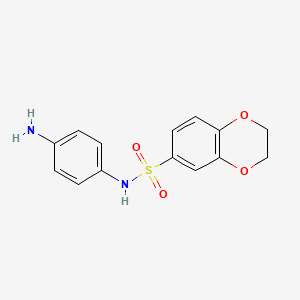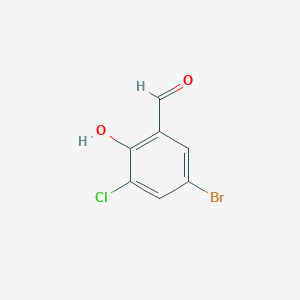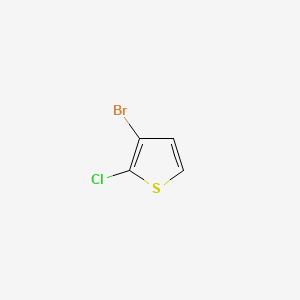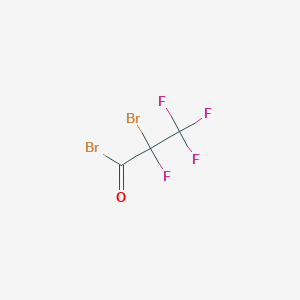
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide is a chemical compound with the molecular formula C3Br2F4O. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide typically involves the reaction of trifluoropropene with bromine under controlled conditions. The process can be summarized as follows:
Addition of Bromine: Bromine is added to a reactor and stirred while maintaining the temperature between 20°C and 100°C.
Introduction of Trifluoropropene: Trifluoropropene is introduced into the reactor under illumination conditions, leading to the formation of 2,3-dibromo-1,1,1-trifluoropropane.
Conversion to Final Product: The 2,3-dibromo-1,1,1-trifluoropropane is then reacted with an alkali solution and a phase-transfer catalyst, followed by heating and rectification to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The compound can participate in addition reactions with other molecules, forming new chemical bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkali solutions, phase-transfer catalysts, and other nucleophiles. Reaction conditions typically involve controlled temperatures and, in some cases, illumination to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products can include various fluorinated organic compounds and derivatives with different functional groups.
Scientific Research Applications
2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research into the potential medical applications of fluorinated compounds often involves this compound as a starting material.
Mechanism of Action
The mechanism of action of 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide involves its reactivity with nucleophiles and other chemical species. The presence of bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure but lacks the additional bromine atom present in 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide.
2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride: This compound is similar but contains a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties. This uniqueness makes it valuable in various chemical reactions and applications, particularly in the synthesis of fluorinated compounds.
Properties
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanoyl bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2F4O/c4-1(10)2(5,6)3(7,8)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXZNFHPGQEABB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371321 |
Source


|
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41874-81-1 |
Source


|
| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
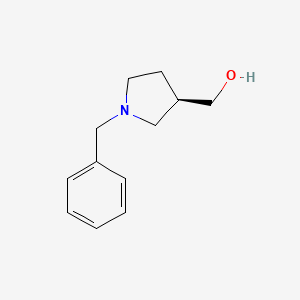
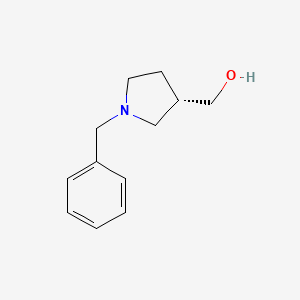
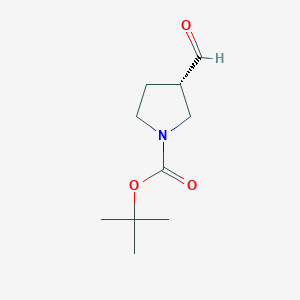
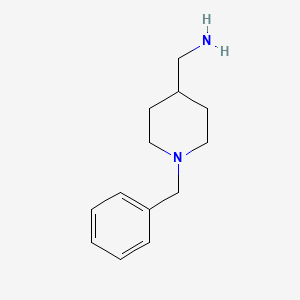
![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)
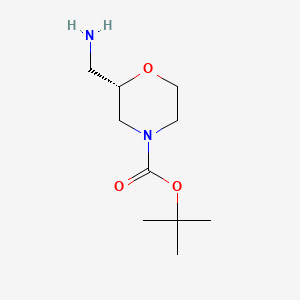
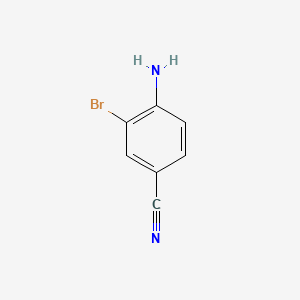
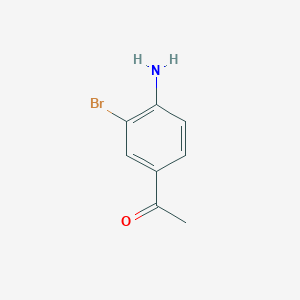
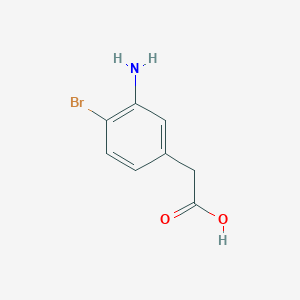
![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)
